4-(3-chlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(3-Chlorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a compound that belongs to the class of pyrazolo[3,4-b]pyridin-6-one derivatives. These compounds have garnered significant interest due to their potential biological activities, particularly in the field of anticancer research .
Preparation Methods
The synthesis of 4-(3-chlorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the pyrazolo[3,4-b]pyridin-6-one core . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
4-(3-Chlorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine site on tubulin, the compound inhibits microtubule polymerization, which disrupts the mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells .
Comparison with Similar Compounds
4-(3-Chlorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can be compared with other pyrazolo[3,4-b]pyridin-6-one derivatives, such as:
The uniqueness of 4-(3-chlorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H14ClN3O2 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H14ClN3O2/c18-12-4-1-3-11(7-12)14-8-16(22)20-17-15(14)9-19-21(17)10-13-5-2-6-23-13/h1-7,9,14H,8,10H2,(H,20,22) |
InChI Key |
TYZSPIVKWBXACX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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